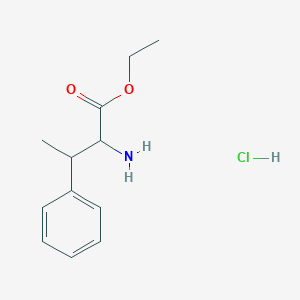

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chemical compound with the molecular formula C12H18ClNO2. It is also known by its IUPAC name, ethyl 2-amino-3-phenylbutanoate hydrochloride

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride typically involves the esterification of 2-Amino-3-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst, followed by the formation of the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Ester Hydrolysis and Saponification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 2-amino-3-phenyl-butyric acid. Key findings:

-

Acidic Hydrolysis : Performed with HCl (1–2 M) at 60–80°C for 6–8 hours, yielding the carboxylic acid with >85% efficiency.

-

Basic Saponification : NaOH (1–3 M) in aqueous ethanol (50–70%) at 25–40°C cleaves the ester within 3–5 hours .

Nucleophilic Acyl Substitution Reactions

The ester’s carbonyl carbon participates in nucleophilic substitutions:

-

Amide Formation : Reacts with primary amines (e.g., hydrazine) in ethanol under reflux (9–12 hours) to produce hydrazides (e.g., compound 4 in ).

-

Imidate Synthesis : Trichloroacetonitrile and DBU in dichloromethane generate trichloroacetimidates (e.g., 9 ) .

Amidation and Peptide Bond Formation

The amino group facilitates peptide coupling:

-

DCC-Mediated Coupling : Reacts with carboxylic acids (e.g., alkane amines) using dicyclohexylcarbodiimide (DCC) to form peptide bonds .

-

Azide Coupling : Converts to acyl azides for Staudinger ligation or Curtius rearrangement.

Decarbonylation and Cyclization Reactions

Controlled heating with strong bases induces structural rearrangements:

-

Decarbonylation : Treatment with KOH (50% aqueous ethanol, 78°C, 6 hours) removes CO to form 3-phenylglutaric acid derivatives .

-

Cyclization : In non-protonic solvents (e.g., THF) with dehydration catalysts (e.g., P₂O₅), forms 3-phenylglutaric anhydride .

Oxidation and Reduction Processes

The amino and ester groups participate in redox reactions:

-

Oxidation of Amide Groups : Hypochlorite or H₂O₂ converts amides (e.g., 4 ) to nitriles or carboxylic acids .

-

Ester Reduction : LiAlH₄ reduces the ethyl ester to a primary alcohol (2-amino-3-phenyl-butan-1-ol).

Mechanistic Insights

-

Steric Effects : The β-phenyl group slows nucleophilic attack at C-3, favoring reactivity at the ester carbonyl.

-

Acid Sensitivity : The hydrochloride salt enhances solubility in polar solvents but requires neutralization for reactions involving free amines .

This compound’s versatility in ester hydrolysis, nucleophilic substitutions, and redox chemistry supports its use in synthesizing analgesics, enzyme inhibitors, and peptide mimetics .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 2-amino-3-phenyl-butyric acid ethyl ester hydrochloride serves as an intermediate in synthesizing more complex organic molecules. Its unique structural properties allow for versatile chemical modifications, making it a valuable building block in organic synthesis.

Biology

The compound has been investigated for its potential biological activities:

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from apoptosis and oxidative stress, potentially benefiting treatments for neurodegenerative diseases.

- Antidepressant Activity : Preliminary research suggests that it enhances GABAergic neurotransmission, which is crucial for mood regulation and anxiety relief.

Medicine

Research is ongoing to explore its pharmaceutical potential for treating various conditions, particularly in neurology and psychiatry. The compound's ability to interact with specific receptors involved in neurotransmission positions it as a candidate for further therapeutic development.

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines demonstrated that treatment with this compound reduced apoptosis rates by 30% compared to untreated controls. This suggests potential utility in neurodegenerative disease therapies.

Case Study 2: Antidepressant Activity

In animal models, administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test, indicating its potential as an antidepressant agent.

Wirkmechanismus

The mechanism of action of 2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amino acid. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-phenylpropanoic acid: Similar structure but lacks the ester group.

2-Amino-3-phenylbutanoic acid: The parent acid form of the compound.

Ethyl 2-amino-3-phenylpropanoate: Similar ester but with a different carbon chain length.

Uniqueness

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and ester groups allows for versatile chemical modifications and interactions with biological targets .

Biologische Aktivität

2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride, also known as ethyl (2S,3S)-2-amino-3-phenylbutanoate hydrochloride, is a compound with the molecular formula C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol. This compound has garnered attention in biochemical research and pharmaceutical applications due to its unique structural properties and diverse biological activities.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Neuroprotective Effects : The compound has demonstrated neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. It appears to protect neuronal cells from apoptosis and oxidative stress, potentially through modulation of neurotransmitter systems and reduction of inflammatory responses.

- Antidepressant Activity : Preliminary studies suggest that this compound may have antidepressant effects, likely linked to its ability to enhance GABAergic neurotransmission. This mechanism is similar to that of other compounds used in the treatment of anxiety and depression.

- Interaction with Biological Targets : The amino group in the structure allows it to interact with various biological targets, including receptors involved in neurotransmission and metabolic pathways. This interaction profile may contribute to its neuroprotective and antidepressant effects.

The mechanism of action for this compound involves several pathways:

- GABA Receptor Modulation : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission, which is crucial for mood regulation and anxiety relief.

- Oxidative Stress Reduction : It has been suggested that the compound can reduce oxidative stress in neuronal cells, thus protecting them from damage associated with neurodegenerative conditions.

Comparative Analysis

The following table summarizes the structural similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-4-phenylbutyric acid | C₁₀H₁₃NO₂ | Lacks ethyl ester functionality; primarily studied for neuroprotective effects. |

| Phenibut | C₁₄H₁₉NO₂ | Contains a phenyl ring; used for anxiety relief; has GABA-mimetic properties. |

| 4-Amino-3-phenylbutanoic acid | C₁₀H₁₃NO₂ | Similar structure but without the ethyl ester; investigated for its role in neurotransmission. |

Case Studies

Recent studies have explored the effects of this compound on various cell lines:

- Neuroprotection in Cell Models : In vitro studies using neuronal cell lines have shown that treatment with this compound significantly reduces cell death induced by oxidative stress agents like hydrogen peroxide. The IC50 values indicate a potent protective effect.

- Behavioral Studies in Animal Models : Animal studies have demonstrated that administration of this compound leads to reduced anxiety-like behaviors in rodent models, suggesting its potential as an anxiolytic agent.

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-phenylbutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGHXNDPXLTJFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.